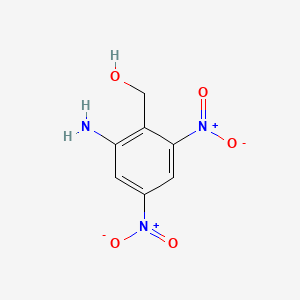

2-Amino-4,6-dinitrobenzyl alcohol

CAS No.: 226711-13-3

Cat. No.: VC3912680

Molecular Formula: C7H7N3O5

Molecular Weight: 213.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 226711-13-3 |

|---|---|

| Molecular Formula | C7H7N3O5 |

| Molecular Weight | 213.15 g/mol |

| IUPAC Name | (2-amino-4,6-dinitrophenyl)methanol |

| Standard InChI | InChI=1S/C7H7N3O5/c8-6-1-4(9(12)13)2-7(10(14)15)5(6)3-11/h1-2,11H,3,8H2 |

| Standard InChI Key | LGSMQOJOUHHVIW-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1N)CO)[N+](=O)[O-])[N+](=O)[O-] |

| Canonical SMILES | C1=C(C=C(C(=C1N)CO)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

2-Amino-4,6-dinitrobenzyl alcohol is a chemical compound with the molecular formula C7H7N3O5. It is a derivative of benzyl alcohol, where the benzene ring is substituted with an amino group and two nitro groups at positions 4 and 6, respectively. This compound is of interest in the field of organic chemistry and environmental science due to its potential role in the degradation of nitroaromatic compounds.

Synthesis and Formation

2-Amino-4,6-dinitrobenzyl alcohol is formed through the oxidation of 2-amino-4,6-dinitrotoluene (2A46DNT). This process involves the monooxygenation of the methyl group of 2A46DNT, which is catalyzed by multicomponent dioxygenases. These enzymes are capable of hydroxylating the methyl group, leading to the formation of the benzyl alcohol derivative .

Research Findings

Research on 2-amino-4,6-dinitrobenzyl alcohol has focused on its formation and role in the biodegradation of nitroaromatic compounds. Studies have shown that certain dioxygenases can catalyze the conversion of 2A46DNT into this compound, highlighting its significance in environmental remediation processes .

Environmental Significance

The formation of 2-amino-4,6-dinitrobenzyl alcohol is part of a broader process involving the degradation of nitroaromatic compounds like TNT (2,4,6-trinitrotoluene). These compounds are environmental pollutants that can be transformed into less harmful derivatives through microbial action. The ability of certain enzymes to convert 2A46DNT into 2-amino-4,6-dinitrobenzyl alcohol suggests potential applications in bioremediation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume